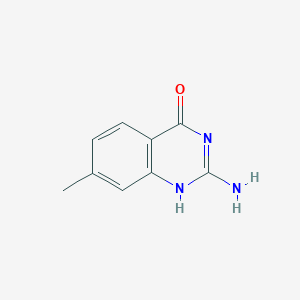

2-amino-7-methyl-1H-quinazolin-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-7-methyl-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-5-2-3-6-7(4-5)11-9(10)12-8(6)13/h2-4H,1H3,(H3,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVWSAUGKNXPFDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)N=C(N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)C(=O)N=C(N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 7 Methyl 1h Quinazolin 4 One and Analogues

Conventional Synthetic Routes to Quinazolinone Core Structures

Traditional methods for constructing the quinazolinone scaffold have been well-established for decades and remain widely used due to their reliability and the accessibility of starting materials.

Synthesis from Substituted Anthranilic Acid Derivatives

One of the most common and versatile methods for synthesizing quinazolin-4(3H)-ones involves the use of anthranilic acid and its derivatives. generis-publishing.com The general approach involves the acylation of anthranilic acid, followed by cyclization. For instance, the reaction of a substituted anthranilic acid with an appropriate acyl chloride leads to the formation of an N-acylanthranilic acid intermediate. This intermediate can then be cyclized, often with the aid of a dehydrating agent like acetic anhydride (B1165640), to yield a benzoxazinone (B8607429). nih.gov Subsequent reaction of the benzoxazinone with ammonia (B1221849) or an amine furnishes the desired 2-substituted quinazolin-4(3H)-one. nih.govnih.gov

Specifically for 2-amino quinazolinone derivatives, a common strategy involves reacting a substituted anthranilic acid with a source of the amino group at the 2-position. For example, treatment of 2-amino-5-methylbenzoic acid with butyl isothiocyanate yields a 2-thioxoquinazolin-4-one derivative, which can be a precursor to 2-amino compounds. nih.gov Another approach involves the reaction of anthranilic acid with formamide (B127407), known as the Niementowski reaction, which can be optimized to produce high yields of quinazolin-4-one. generis-publishing.com

A variety of reagents can be used for the annulation of 2-aminobenzamides, which are derived from anthranilic acids, to form the quinazolinone ring. These include benzaldehyde (B42025), acetophenone, and even dimethyl sulfoxide (B87167) (DMSO) as a one-carbon source. researchgate.net The choice of reagent allows for the introduction of various substituents at different positions of the quinazolinone core.

| Starting Material | Reagent(s) | Key Intermediate | Final Product Type | Reference |

|---|---|---|---|---|

| Anthranilic Acid | Acyl Chloride, Acetic Anhydride, Amine | 1,3-Benzoxazin-4-one | 2-Substituted Quinazolin-4(3H)-one | nih.govnih.gov |

| 2-Amino-5-methylbenzoic Acid | Butyl Isothiocyanate | 2-Thioxoquinazolin-4-one | 2-Thioxoquinazolin-4-one derivative | nih.gov |

| Anthranilic Acid | Formamide | - | Quinazolin-4-one | generis-publishing.com |

| 2-Aminobenzamide (B116534) | Benzaldehyde, Acetophenone, DMSO | - | Substituted Quinazolinones | researchgate.net |

Approaches Utilizing 2-Aminobenzonitrile Derivatives

An alternative and effective starting material for the synthesis of quinazolinones is 2-aminobenzonitrile. This approach is particularly useful for accessing 2-aminoquinazolinone derivatives. A versatile "on-water" protocol has been developed for the synthesis of quinazolinones starting from o-bromobenzonitrile, which can be converted to an o-aminobenzonitrile intermediate. nih.gov This method involves a copper-catalyzed reaction with aldehydes and ammonia in water, highlighting a greener approach to these heterocycles. nih.gov The reaction conditions can be controlled to selectively produce either quinazolinones or their dihydro counterparts. nih.gov

Furthermore, multicomponent reactions involving 2-aminobenzonitriles have been explored. For instance, an Ugi four-component reaction (Ugi-4CR) utilizing o-iodobenzaldehyde, benzoic acid, isocyanides, and cyanamide (B42294) can lead to intermediates that, upon radical cyclization, yield polycyclic quinazolinones. acs.org This demonstrates the power of multicomponent strategies in rapidly building molecular complexity.

Condensation Reactions Involving 2-Methyl-4H-3,1-benzoxazin-4-one Intermediates

The use of pre-formed 2-methyl-4H-3,1-benzoxazin-4-one intermediates is a highly efficient route to 2-methyl substituted quinazolinones. This benzoxazinone is readily synthesized by the thermal cyclization of anthranilic acid with acetic anhydride. researchgate.netnih.govchemicalbook.com The resulting 2-methyl-4H-3,1-benzoxazin-4-one is a versatile precursor that can react with a variety of nucleophiles. researchgate.netnih.govresearchgate.net

For the synthesis of 2-amino-7-methyl-1H-quinazolin-4-one, a 7-methyl substituted anthranilic acid would be the starting material to generate the corresponding 7-methyl-2-methyl-4H-3,1-benzoxazin-4-one. Condensation of this intermediate with hydrazine (B178648) hydrate (B1144303) yields 3-amino-2-methylquinazolin-4(3H)-one. nih.govmdpi.com This 3-amino derivative can then be further modified. For the direct synthesis of 2-aminoquinazolinones, reaction of the benzoxazinone with ammonia would be the key step. Microwave-assisted synthesis has been shown to be an efficient method for both the formation of the benzoxazinone and its subsequent reaction with hydrazine. mdpi.com

Synthesis from Methyl α-[(4-oxoquinazolin-2-yl)thio]acetate Precursors

A specialized route to quinazolinone derivatives involves the use of methyl α-[(4-oxoquinazolin-2-yl)thio]acetate as a key precursor. This starting material can be synthesized in a multi-step sequence beginning with anthranilic acid. epstem.net The ester is first converted to its methyl ester, which then reacts with chloroacetyl chloride to form methyl α-chloroacetamido benzoate. epstem.net Treatment of this intermediate with ammonium (B1175870) thiocyanate (B1210189) leads to the formation of the target precursor, methyl α-[(4-oxoquinazolin-2-yl)thio]acetate. epstem.net

This precursor serves as a versatile synthon for the elaboration of the quinazolinone scaffold. For example, it can be converted to the corresponding acid hydrazide, which can then be cyclized to form various five-membered heterocyclic rings attached to the quinazolinone core, such as 1,3,4-oxadiazole-5-thione derivatives. epstem.netekb.eg This methodology allows for the synthesis of a diverse library of quinazolinone-based compounds with potential biological activities.

Alternative Cyclization Methods

Beyond the conventional routes, several alternative cyclization methods have been developed to access the quinazolinone ring system, often with improved efficiency or under milder conditions.

One such method involves the intramolecular aromatic nucleophilic substitution (SNAr) of N-(2-halobenzoyl)thioureas. umich.edu This reaction proceeds in the presence of a base to yield 2-amino-quinazolin-4-ones. The reaction mechanism is believed to proceed via an SNAr pathway rather than a benzyne (B1209423) intermediate. umich.edu

Another innovative approach is the reaction of 2-aminoacetophenones with isocyanates or isothiocyanates. frontiersin.org This metal-free cyclization produces 4-methylene-quinazolinones and their thione analogs in moderate to excellent yields. The reaction is considered environmentally friendly as it only produces water as a byproduct. frontiersin.org

Furthermore, iodine-catalyzed oxidative coupling of 2-aminobenzamides with aryl methyl ketones provides a direct route to 2-aryl quinazolin-4(3H)-ones. organic-chemistry.org Transition-metal-free approaches, such as the reaction of 2-aminobenzylamines with aldehydes mediated by o-iodoxybenzoic acid (IBX), have also been reported for the synthesis of quinazolines. nih.gov These methods offer advantages in terms of avoiding potentially toxic metal catalysts.

Expeditious and Sustainable Synthesis Protocols

In recent years, there has been a significant push towards developing more rapid and environmentally friendly methods for the synthesis of quinazolinones. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in this regard. The synthesis of 3-amino-2-methyl-quinazolin-4(3H)-ones from substituted anthranilic acids and acetic anhydride, followed by reaction with hydrazine, has been efficiently carried out using microwave irradiation. mdpi.com This method significantly reduces reaction times compared to conventional heating.

"On-water" synthesis is another green chemistry approach that has been successfully applied to quinazolinone synthesis. As mentioned earlier, the reaction of o-bromobenzonitrile with aldehydes and ammonia in water provides a practical and eco-friendly route to these compounds. nih.gov The use of water as a solvent is highly desirable due to its low cost, non-toxicity, and non-flammability.

Furthermore, catalyst-free conditions are being explored. For instance, the reaction of α-keto acids with 2-aminobenzamides in water provides quinazolinones without the need for any catalyst. organic-chemistry.org The development of such sustainable protocols is crucial for the large-scale and environmentally responsible production of these important heterocyclic compounds.

| Protocol | Key Features | Starting Materials Example | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Substituted Anthranilic Acid, Acetic Anhydride, Hydrazine | mdpi.com |

| "On-Water" Synthesis | Environmentally friendly solvent, simple workup | o-Bromobenzonitrile, Aldehydes, Ammonia | nih.gov |

| Catalyst-Free Synthesis | Avoids metal catalysts, mild conditions | α-Keto Acids, 2-Aminobenzamides | organic-chemistry.org |

Mechanistic Pathways of Quinazolinone Ring Formation

Understanding the reaction mechanism is crucial for optimizing reaction conditions and extending the scope of a synthetic method. The formation of the quinazolinone ring typically involves a cyclization step, often followed by an oxidation or dehydration event.

The cyclization to form the quinazolinone ring can proceed through several proposed mechanistic pathways depending on the starting materials and reagents.

From 2-Aminobenzamide and Aldehydes: A common pathway involves the initial condensation of 2-aminobenzamide with an aldehyde to form an aminal intermediate. nih.gov This intermediate then undergoes an oxidative dehydrogenation to yield the final 4(3H)-quinazolinone. organic-chemistry.org The oxidant can vary from traditional reagents to molecular oxygen or an electrochemical system. nih.govorganic-chemistry.org

From o-Halobenzamides: When starting from o-halobenzamides, the mechanism often involves an initial coupling reaction. For example, in copper-catalyzed reactions, an Ullmann-type coupling may occur between the o-halobenzamide and an amine or amide, followed by an intramolecular cyclization. organic-chemistry.org

From o-Fluorobenzamides (SₙAr Mechanism): In the base-promoted reaction of o-fluorobenzamides with amides, the proposed mechanism starts with an SₙAr reaction to form a diamide (B1670390) intermediate. nih.govacs.org This intermediate then undergoes a base-promoted intramolecular nucleophilic addition, followed by dehydration to afford the quinazolinone ring. acs.org

Domino/Cascade Reactions: Some syntheses proceed via a domino or cascade reaction. For instance, a four-step domino reaction has been proposed for the copper(I) bromide-catalyzed reaction of alkyl halides and anthranilamides under air. organic-chemistry.org Another cascade involves the reaction of 2-aminobenzamides with terminal alkynes and sulfonyl azides, where an N-sulfonylketenimine intermediate is generated, which then undergoes two successive nucleophilic additions followed by elimination and aromatization. nih.gov

Intermediate compounds are pivotal in the construction of the final quinazolinone scaffold. Their formation and subsequent transformation dictate the course of the reaction.

Benzoxazinones: 2-Substituted-4H-3,1-benzoxazinones are stable and common intermediates. tandfonline.commdpi.com They are typically synthesized from anthranilic acid and an acid anhydride. The benzoxazinone then reacts with an amine (or hydrazine to form 3-amino derivatives), which opens the oxazinone ring and subsequently cyclizes to form the quinazolinone. tandfonline.commdpi.com For the target compound, this would involve reacting 4-methylanthranilic acid with an appropriate reagent to form 7-methyl-2-substituted-benzoxazinone, followed by reaction with ammonia or a protected amine source.

N-Cyanobenzamide Intermediates: In syntheses starting from ortho-iodoanilines and cyanamide, an N-cyanobenzamide intermediate is formed via carbonylative coupling. organic-chemistry.org This intermediate undergoes an in situ ring closure to yield the 2-aminoquinazolin-4(3H)-one product. organic-chemistry.org

Imine Intermediates: Imines are frequently formed intermediates, especially in reactions involving aldehydes or alcohols. nih.govresearchgate.net For example, in the reaction between 2-aminobenzamide and benzylamine (B48309) in DMSO, benzylamine is first oxidized to an imine intermediate. researchgate.net This is followed by the nucleophilic addition of 2-aminobenzamide and subsequent cyclization. researchgate.net Similarly, the reaction of 2-aminobenzylamines can proceed through imine generation, trans-imination, and intramolecular C-N coupling. nih.gov

Diamide Intermediates: As mentioned in the SₙAr mechanism, the reaction of o-fluorobenzamides with amides generates a diamide intermediate (N,N'-diacyl-o-phenylenediamine derivative), which can be isolated under certain conditions before it cyclizes to the quinazolinone. acs.org

Optimization of Reaction Conditions for this compound Synthesis

The synthesis of this compound, like any chemical process, requires careful optimization of reaction conditions to maximize yield and purity while minimizing side products and reaction time. Key parameters include the choice of catalyst, solvent, base, temperature, and reactants.

While specific optimization studies for this compound are not extensively documented, general principles from analogous syntheses can be applied. For instance, in the synthesis of 2-amino 3-substituted quinazolinones from isatoic anhydride, various bases (K₂CO₃, DBU, TEA, Cs₂CO₃, LiHMDS) and solvents (DMSO, DMF, THF, acetonitrile (B52724), toluene (B28343), 1,4-dioxane) were screened. aurigeneservices.com The optimal conditions were found to be LiHMDS as the base in 1,4-dioxane (B91453). aurigeneservices.com

In another study on the H₂O₂-mediated synthesis of N-methyl quinazolin-4(3H)-one from 2-amino-N-methylbenzamide and DMSO, temperature and additives were optimized. The reaction showed no product at room temperature, but the yield increased with temperature, reaching 23% at 140 °C. The addition of H₂O₂ as an oxidant significantly improved the yield to 44% at 130 °C, which was further enhanced to 48% with the addition of FeCl₃. acs.org

The table below summarizes optimization parameters from a model reaction for quinazolinone synthesis. This data serves as a guide for developing a protocol for this compound.

Solvent Effects on Reaction Efficiency

The choice of solvent can significantly impact the efficiency of quinazolinone synthesis. In the formation of related 2,3-disubstituted quinazolin-4-one derivatives, a variety of solvents have been screened to determine the optimal reaction medium. For instance, in a study focused on the synthesis of 3-methyl-2-phenylquinazolin-4-one from 2-fluoro-N-methylbenzamide and benzamide, several solvents were tested. The use of dimethyl sulfoxide (DMSO) with cesium carbonate as the base at 135 °C for 24 hours resulted in a 72% isolated yield. In contrast, solvents such as tetrahydrofuran (B95107) (THF), 1,4-dioxane, and dimethylformamide (DMF) provided unsatisfactory yields under similar conditions.

In a different synthetic approach towards 2-amino-3-substituted quinazolinones from isatoic anhydride, a multi-component reaction strategy was employed where the solvent also played a critical role. The screening of various solvents in the presence of LiHMDS as a base at reflux temperature revealed that 1,4-dioxane was the most effective, affording a 70% isolated yield. Other polar aprotic solvents like DMSO and DMF gave moderate yields of 45% and 48% respectively, while tetrahydrofuran (THF) and acetonitrile also resulted in lower yields. Toluene was less effective, and no product was observed when ethanol (B145695) was used as the solvent. acs.org

The following table summarizes the effect of different solvents on the yield of a 2-amino 3-substituted quinazolinone derivative, highlighting the superior performance of 1,4-dioxane in this specific transformation. acs.org

| Solvent | Isolated Yield (%) |

| DMSO | 45 |

| DMF | 48 |

| 1,4-Dioxane | 70 |

| Ethanol | 0 |

| Acetonitrile | 48 |

| THF | 55 |

| Toluene | 40 |

| Reaction conditions: isatoic anhydride (1.0 equiv), NCTS (1.0 equiv), benzylamine (1.0 equiv), and LiHMDS (3.0 equiv) at reflux. acs.org |

Temperature and Time Profile Optimization

Optimizing the temperature and reaction time is a critical aspect of developing efficient synthetic protocols for quinazolinone derivatives. These parameters directly influence reaction rates, product yields, and the formation of impurities.

In the synthesis of N-methyl quinazolin-4(3H)-one from 2-amino-N-methylbenzamide and DMSO, the effect of temperature was investigated. At room temperature, no product was formed even after 20 hours. Increasing the temperature to 140 °C for 20 hours resulted in a 23% yield of the desired product. acs.org A further increase in temperature to 150 °C, in the presence of H₂O₂, significantly improved the yield to a range of 74-80% with a reduced reaction time of 14 hours. acs.org

A study on the synthesis of 4-methylquinazoline (B149083) from 2-aminoacetophenone (B1585202) and formamide using a Lewis acid catalyst also demonstrated the importance of temperature and time optimization. The reaction yield was evaluated at different temperatures and for varying durations. The optimal conditions were found to be 150°C for 6 hours, which provided an 86% yield. journalirjpac.com Extending the reaction time beyond this did not lead to an increase in yield due to the formation of more impurities. journalirjpac.com

The data below illustrates the optimization of reaction temperature and time for the synthesis of 4-methylquinazoline. journalirjpac.com

| Entry | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 130 | 6 | 65 |

| 2 | 140 | 6 | 73 |

| 3 | 150 | 6 | 86 |

| 4 | 160 | 6 | 84 |

| 5 | 150 | 4 | 78 |

| 6 | 150 | 5 | 81 |

| 7 | 150 | 7 | 85 |

| 8 | 150 | 8 | 86 |

| Reaction conditions: 2-aminoacetophenone, formamide, and BF₃·Et₂O as catalyst. journalirjpac.com |

Microwave-assisted synthesis has also been employed for the efficient preparation of quinazolinone analogues, such as 3-amino-2-methyl-quinazolin-4(3H)-ones. In this approach, a mixture of the corresponding benzoxazinone and hydrazine monohydrate in ethanol was irradiated in a microwave reactor. The reaction times were typically short, ranging from 20 to 33 minutes, at temperatures between 120-150 °C, leading to product yields of 31-85%. mdpi.com

Structural Elucidation and Analytical Characterization Techniques

Spectroscopic Methods for the Confirmation of 2-Amino-7-methyl-1H-quinazolin-4-one Structure

Infrared (IR) Spectroscopy for Functional Group Identification

Specific experimental IR absorption data for this compound, which would confirm the presence of key functional groups such as N-H, C=O, C=N, and C-H bonds, are not available in the reviewed sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed NMR data, essential for mapping the molecule's atomic framework, could not be found.

¹H-NMR for Proton Environments

No ¹H-NMR spectra or reported chemical shifts for the specific proton environments within this compound were identified.

¹³C-NMR for Carbon Skeleton Analysis

Information regarding the ¹³C-NMR chemical shifts corresponding to the carbon skeleton of this compound is not present in the available literature.

DEPT-135 for Carbon Multiplicity Determination

DEPT-135 spectral data, which distinguishes between CH, CH₂, and CH₃ groups, could not be located for this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry data, including the molecular ion peak and fragmentation pattern for this compound, were not found in the conducted searches.

Due to the absence of this foundational data, a scientifically accurate article with the requested detailed analysis and data tables cannot be generated at this time.

Chromatographic Techniques for Purity Assessment

Chromatographic methods are indispensable for determining the purity of a compound by separating it from any starting materials, by-products, or other impurities.

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of non-volatile organic compounds like this compound. It offers high resolution and sensitivity, allowing for the detection of even trace impurities. The purity is typically determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram. For many quinazolinamine derivatives, a purity of >95% is often required for further applications.

A common HPLC method for analyzing quinazolinone derivatives involves reversed-phase chromatography. In this mode, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

Table 2: Typical HPLC Parameters for Purity Analysis of Quinazolinone Derivatives

| Parameter | Description |

|---|---|

| Column | Reversed-phase, such as an Agilent HC-C18 (4.6 x 250 mm, 5 µm) |

| Mobile Phase | A gradient system of methanol (B129727) and water is frequently employed |

| Flow Rate | Typically around 1.0 mL/min |

| Detection | UV detector set at a wavelength where the compound absorbs strongly, such as 254 nm |

| Temperature | Ambient or controlled, e.g., 25 °C |

Under these conditions, this compound would elute at a specific retention time (t_R). A pure sample would ideally show a single, sharp peak. The presence of other peaks would indicate impurities.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used to monitor the progress of a chemical reaction. libretexts.org By spotting the reaction mixture on a TLC plate alongside the starting materials, one can qualitatively observe the consumption of reactants and the formation of the product over time. The separation is based on the compound's affinity for the stationary phase (e.g., silica (B1680970) gel) versus the mobile phase (an eluting solvent or solvent mixture).

For the synthesis of this compound, TLC can be used to determine the optimal reaction time and to check for the completion of the reaction. The components are visualized, often using a UV lamp, where compounds with a UV chromophore appear as dark spots on a fluorescent background.

The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter. ualberta.ca The Rf value depends on the compound's structure and the specific stationary and mobile phases used. A suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) is chosen to achieve good separation, ideally with Rf values between 0.3 and 0.7. ualberta.ca

Table 3: General TLC Procedure for Reaction Monitoring

| Step | Action | Purpose |

|---|---|---|

| 1. Spotting | Apply a small spot of the reaction mixture and starting material standards onto the baseline of a silica gel TLC plate. | To apply the sample for separation. |

| 2. Development | Place the plate in a sealed chamber containing a suitable eluent (e.g., hexane:ethyl acetate). | To allow the mobile phase to move up the plate, separating the components. |

| 3. Visualization | After development, dry the plate and observe it under a UV lamp (254 nm). | To see the separated spots corresponding to reactants and products. |

| 4. Analysis | Compare the spot of the reaction mixture to the standards. The disappearance of starting material spots and the appearance of a new product spot indicate reaction progress. | To qualitatively assess the status of the reaction. |

Elemental Analysis for Compositional Verification

Elemental analysis is a destructive analytical technique that provides the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a sample. This is a fundamental method for confirming the empirical and molecular formula of a newly synthesized compound. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed chemical structure. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and, by extension, its identity and purity.

For this compound, with the molecular formula C₉H₉N₃O, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements.

Table 4: Elemental Composition of this compound (C₉H₉N₃O)

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Theoretical % |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 9 | 108.099 | 61.70% |

| Hydrogen | H | 1.008 | 9 | 9.072 | 5.18% |

| Nitrogen | N | 14.007 | 3 | 42.021 | 23.99% |

| Oxygen | O | 15.999 | 1 | 15.999 | 9.13% |

| Total | | | | 175.191 | 100.00% |

Experimental results from an elemental analyzer that fall within an acceptable margin of error (typically ±0.4%) of these theoretical values would serve to confirm the assigned molecular formula. researchgate.net

Derivatization and Structural Modification Strategies of 2 Amino 7 Methyl 1h Quinazolin 4 One

Modification at the C-2 Position of the Quinazolinone Ring

The C-2 position of the 2-amino-7-methyl-1H-quinazolin-4-one is a key site for introducing structural diversity. Modifications typically involve reactions of the exocyclic amino group or its substitution. Achieving regioselective modification at the C-2 position can sometimes be challenging due to the reactivity of the C-4 position in other quinazoline (B50416) systems. nih.gov However, starting with the 2-amino scaffold directs derivatization to this site or the N-3 position.

Introduction of Aminoalkyl Moieties

The introduction of aminoalkyl groups at the C-2 position can be achieved through various synthetic routes. One common method involves the nucleophilic substitution of a suitable leaving group at the C-2 position with an aminoalkyl amine. For the this compound scaffold, modification of the existing amino group is a more direct approach. This can be accomplished by reacting the 2-amino group with a haloalkyl amine or through reductive amination with an amino-aldehyde.

Another strategy involves building the quinazolinone ring from a pre-functionalized intermediate. For example, a series of 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives were synthesized where a dialkylamino)methyl group was present at the C-2 position. nih.gov This was achieved by reacting a 2-(chloromethyl)quinazolin-4-one intermediate with various secondary amines, such as morpholine (B109124) or piperidine, in the presence of potassium carbonate and potassium iodide. nih.gov A similar strategy could be applied to a 7-methyl analog.

Furthermore, the synthesis of 2-aminoquinazolines functionalized with a cyclic amine at the C-2 position has been developed through a metal-free oxidative annulation process, reacting 2-aminobenzophenone (B122507) with 4-morpholinecarbonitrile. nih.gov This highlights a method where the C-2 substituent is incorporated during the ring formation.

Table 1: Examples of C-2 Aminoalkyl Substituted Quinazolinones

| Compound ID | C-2 Substituent | Synthetic Precursor | Reference |

|---|---|---|---|

| 1 | (Morpholinomethyl) | 2-(Chloromethyl)quinazolin-4-one | nih.gov |

| 2 | (Piperidin-1-ylmethyl) | 2-(Chloromethyl)quinazolin-4-one | nih.gov |

| 3 | (4-Methylpiperazin-1-ylmethyl) | 2-(Chloromethyl)quinazolin-4-one | nih.gov |

Substitution with Heterocyclic Systems

Attaching heterocyclic systems to the C-2 position of the quinazolinone core is a widely used strategy to explore new chemical space. For this compound, this can be achieved by forming a new bond between the 2-amino group and a heterocyclic moiety, for instance, through Buchwald-Hartwig or Ullmann condensation type reactions with a heterocyclic halide.

Alternatively, the entire 2-amino group can be replaced. Methodologies for achieving C-2 regioselective substitution often start from a 2-chloro or 2-sulfonyl quinazoline intermediate. nih.gov For instance, a series of C-2 substituted quinazolinone analogues were synthesized and showed affinity for adenosine (B11128) receptors. nih.gov In another study, the focus was on derivatization at the secondary amines at position 2 of quinazoline to study the effect of electron-donating and -accepting nitrogen groups. nih.gov These methods demonstrate the feasibility of introducing diverse heterocyclic fragments, which could be applied to the 7-methyl analog.

Substitution Patterns at the N-3 Position

The N-3 position of the quinazolinone ring is another critical site for derivatization. Modifications at this position can significantly influence the molecule's conformation and its interaction with biological targets. Strategies include the introduction of Schiff bases, amides, acylthioureas, and triazole moieties, which often begins with the synthesis of a 3-amino-2-methyl-7-substituted-quinazolin-4(3H)-one precursor. sapub.orgmdpi.com

Incorporation of Schiff Base Derivatives

Schiff bases, containing an azomethine (-C=N-) group, are readily formed by the condensation of a primary amine with an aldehyde or ketone. To introduce a Schiff base at the N-3 position of this compound, a 3-amino precursor is required. The synthesis of the analogous 3-amino-2-methylquinazolin-4(3H)-one is well-established, typically starting from 2-methyl-4H-3,1-benzoxazin-4-one (derived from anthranilic acid) and reacting it with hydrazine (B178648) hydrate (B1144303). researchgate.netnih.gov

Once the 3-amino-2-methyl-7-substituted-quinazolin-4(3H)-one intermediate is obtained, it can be condensed with a variety of aromatic or heteroaromatic aldehydes in a suitable solvent like ethanol (B145695), often with a catalytic amount of glacial acetic acid, to yield the corresponding N-3-imino-quinazolinone derivatives. sapub.orgresearchgate.netnih.govekb.eg Numerous studies have reported the synthesis of such Schiff bases from 3-amino-2-methylquinazolin-4(3H)-one and various substituted benzaldehydes. sapub.orgnih.govosti.gov

Table 2: Examples of Schiff Bases from 3-Amino-2-methylquinazolin-4(3H)-one

| Aldehyde Reactant | Resulting N-3 Substituent | Yield (%) | Reference |

|---|---|---|---|

| Benzaldehyde (B42025) | Benzylideneamino | 75 | nih.gov |

| 2-Nitrobenzaldehyde | (2-Nitrobenzylidene)amino | 91 | nih.gov |

| 2-Chlorobenzaldehyde | (2-Chlorobenzylidene)amino | 64 | nih.gov |

| 3-Hydroxybenzaldehyde | (3-Hydroxybenzylidene)amino | 99 | nih.gov |

Attachment of Acylthiourea and Amide Functions

Amide and acylthiourea functionalities can also be introduced at the N-3 position. The synthesis of N-3 amides typically starts from the 3-amino-quinazolinone precursor, which is then acylated. For example, N-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide was synthesized from 3-amino-2-methylquinazolin-4(3H)-one. mdpi.com A green microwave-assisted protocol has also been developed for the synthesis of various N-3 arylamides by reacting 2-methylbenzoxazinones with arylhydrazides. mdpi.com

The introduction of an acylthiourea moiety at the N-3 position would similarly involve the reaction of the 3-amino group with an appropriate acyl isothiocyanate. While direct examples on the target compound are scarce, related structures show this is a viable strategy. For instance, alkylthiourea quinazoline derivatives have been developed as NF-κB inhibitors, demonstrating the synthetic accessibility of this functional group on the quinazoline scaffold. mdpi.com

Conjugation with 1,2,3-Triazole Moieties

The 1,2,3-triazole ring is a popular pharmacophore that can be linked to the quinazolinone core, often via the N-3 position, using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. sci-hub.se This strategy typically involves two steps: first, the N-3 position of the quinazolinone is functionalized with either a terminal alkyne or an azide (B81097) group. Second, this intermediate is reacted with a corresponding azide or alkyne partner in the presence of a copper(I) catalyst to form the 1,4-disubstituted 1,2,3-triazole ring. sci-hub.seresearchgate.net

For example, 3-propargyl-quinazolin-4(3H)-one can be synthesized by reacting quinazolin-4(3H)-one with propargyl bromide in the presence of a base like potassium carbonate. sci-hub.seresearchgate.net This alkyne-functionalized quinazolinone can then be reacted with various aryl azides to generate a library of quinazolinone-triazole hybrids. sci-hub.senih.govurfu.ru This modular approach allows for the creation of a wide array of derivatives for biological screening. nih.govmdpi.com

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile |

| 2-(Chloromethyl)quinazolin-4-one |

| Morpholine |

| Piperidine |

| 2-Aminobenzophenone |

| 4-Morpholinecarbonitrile |

| 2-Chloroquinazoline |

| 2-Sulfonyl quinazoline |

| 3-Amino-2-methyl-7-substituted-quinazolin-4(3H)-one |

| 3-Amino-2-methylquinazolin-4(3H)-one |

| 2-Methyl-4H-3,1-benzoxazin-4-one |

| Anthranilic acid |

| Hydrazine hydrate |

| Benzaldehyde |

| 2-Nitrobenzaldehyde |

| 2-Chlorobenzaldehyde |

| 3-Hydroxybenzaldehyde |

| 4-Chlorobenzaldehyde |

| N-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide |

| Acyl isothiocyanate |

| 3-Propargyl-quinazolin-4(3H)-one |

| Propargyl bromide |

| Potassium carbonate |

| Aryl azide |

| Copper(I) |

Introduction of Hydrazide and Hydrazono Derivatives

The introduction of hydrazide and hydrazono moieties to the quinazolinone scaffold is a significant strategy for creating derivatives with diverse biological activities. This process typically begins with the conversion of a suitable precursor, often a 2-mercapto or 2-chloro substituted quinazolinone, into a 2-hydrazinyl derivative. This key intermediate then serves as a building block for further elaboration.

The synthesis of the 2-hydrazinyl intermediate is commonly achieved by reacting the corresponding 2-substituted quinazolinone with hydrazine hydrate. For instance, 2-hydrazinyl-3-methylquinazolin-4(3H)-one can be prepared by refluxing 2-mercapto-3-methylquinazolin-4(3H)-one with hydrazine hydrate in a solvent like butanol nih.gov. Similarly, refluxing a methyl α-[(4-oxoquinazolin-2-yl)thio]acetate with hydrazine hydrate in ethanol yields the corresponding acetohydrazide derivative slideshare.net.

Once the 2-hydrazinyl or a related hydrazide intermediate is obtained, hydrazono derivatives can be readily synthesized. This is typically accomplished through a condensation reaction with a variety of aldehydes or ketones. The reaction is often carried out in a protic solvent such as ethanol, sometimes with a few drops of an acid catalyst like glacial acetic acid, and heated under reflux. This straightforward method allows for the introduction of a wide array of substituted aryl or alkyl groups, leading to a diverse library of hydrazone derivatives nih.govnih.gov. For example, 2-hydrazinyl-3-methylquinazolin-4(3H)-one can be reacted with different benzaldehyde derivatives to form the corresponding 2-(2-benzylidene)hydrazinyl)-3-methylquinazolin-4(3H)-one compounds nih.gov.

The table below summarizes the reaction conditions for the synthesis of representative hydrazone derivatives from a quinazolinone core.

| Starting Material | Reagent | Solvent | Conditions | Product Type |

| 2-Mercapto-3-methylquinazolin-4(3H)-one | Hydrazine Hydrate | Butanol | Reflux, 20h | 2-Hydrazinyl-3-methylquinazolin-4(3H)-one nih.gov |

| 2-Hydrazinyl-3-methylquinazolin-4(3H)-one | Substituted Benzaldehyde | Ethanol, Acetic Acid | Reflux | 2-(2-Benzylidenehydrazinyl) derivative nih.gov |

| Methyl α-[(4-oxoquinazolin-2-yl)thio]acetate | Hydrazine Hydrate | Ethanol | Reflux, 12h | α-[(4-oxoquinazolin-2-yl)thio]acetohydrazide slideshare.net |

| α-[(4-oxoquinazolin-2-yl)thio]acetohydrazide | Substituted Aldehyde | Ethanol | Reflux | α-[(4-oxoquinazolin-2-yl)thio]aceto-hydrazone slideshare.net |

Alterations to the Quinazolinone A-Ring (C-5, C-6, C-7, C-8 Positions)

Modifications to the benzene (B151609) ring (A-ring) of the quinazolinone scaffold are fundamental for exploring structure-activity relationships. These alterations, including the introduction of halogens, nitro groups, and various alkyl or aryl substituents, are typically achieved by starting with an appropriately substituted anthranilic acid derivative.

Halogenation (e.g., Fluoro, Chloro, Iodo) and Nitro Substitutions

The synthesis of halogenated or nitrated this compound derivatives generally relies on the use of pre-functionalized starting materials. The most common approach involves the cyclization of a substituted anthranilic acid. For example, to synthesize a 6-bromo derivative, one would start with 2-amino-5-bromo-benzoic acid researchgate.net.

A versatile method for producing a variety of substituted 3-amino-2-methylquinazolin-4(3H)-ones, which are structurally very similar to the target compound, involves a microwave-assisted, two-step green process. This process starts with a substituted anthranilic acid, which is first cyclized with acetic anhydride (B1165640) to form a benzoxazinone (B8607429) intermediate. This intermediate is then reacted with hydrazine hydrate to yield the final substituted 3-amino-2-methylquinazolin-4(3H)-one nih.gov.

Using this methodology, a range of halogenated and nitrated compounds have been synthesized, as detailed in the table below.

| Starting Anthranilic Acid | Final Product |

| 4-Chloroanthranilic acid | 3-Amino-7-chloro-2-methylquinazolin-4(3H)-one nih.gov |

| 5-Bromoanthranilic acid | 3-Amino-6-bromo-2-methylquinazolin-4(3H)-one researchgate.net |

| 5-Iodoanthranilic acid | 3-Amino-6-iodo-2-methylquinazolin-4(3H)-one nih.gov |

| 4-Nitroanthranilic acid | 3-Amino-7-nitro-2-methylquinazolin-4(3H)-one nih.gov |

| 5-Nitroanthranilic acid | 3-Amino-6-nitro-2-methylquinazolin-4(3H)-one nih.gov |

Direct nitration of the quinazolinone ring is also possible. For example, 3-(4-chlorophenyl)-2-methyl-quinazolin-4-one can be nitrated using a mixture of fuming nitric acid and concentrated sulfuric acid. This reaction typically introduces a nitro group at the C-6 position of the quinazolinone ring and can also nitrate (B79036) the appended phenyl ring nih.govnih.gov. Another example is the synthesis of 7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4(3H)-one from 7-fluoro-6-nitroquinazolin-4(3H)-one via nucleophilic aromatic substitution nih.gov.

Methyl Group Relocations and Substitutions

The position of the methyl group on the A-ring of the quinazolinone core is determined by the choice of the starting methyl-substituted anthranilic acid. By using different isomers of aminomethylbenzoic acid (methylanthranilic acid), a variety of positional isomers of the final product can be synthesized, allowing for the systematic exploration of the impact of the methyl group's location on the molecule's properties.

The general synthetic route involves the reaction of the appropriately substituted anthranilic acid with a reagent that provides the remaining atoms for the pyrimidine (B1678525) ring. For instance, 6-methylquinazolin-4(3H)-one based compounds can be synthesized starting from 2-amino-5-methylbenzoic acid researchgate.net. Similarly, the synthesis of 5-methylquinazoline-2,4(1H,3H)-dione and 6-methylquinazoline-2,4(1H,3H)-dione has been reported starting from 2-amino-6-methylbenzamide (B167437) and 2-amino-5-methylbenzamide, respectively nih.gov.

The following table presents examples of methyl-substituted quinazolinone isomers synthesized from their corresponding precursors.

| Precursor | Product |

| 2-Amino-6-methylbenzamide | 5-Methylquinazoline-2,4(1H,3H)-dione nih.gov |

| 2-Amino-5-methylbenzamide | 6-Methylquinazoline-2,4(1H,3H)-dione nih.gov |

| 2-Amino-5-methylbenzoic acid | 6-Methylquinazolin-4(3H)-one derivatives researchgate.net |

| 2-Amino-4-methylbenzoic acid | 7-Methyl-3-amino-2-methylquinazolin-4(3H)-one nih.gov |

These examples demonstrate that by selecting the appropriate isomer of methylanthranilic acid or its amide, the methyl group can be strategically placed at various positions (C-5, C-6, C-7) on the A-ring of the quinazolinone scaffold.

Introduction of Other Alkyl/Aryl Groups

Beyond simple methyl substitutions, a variety of other alkyl and aryl groups can be introduced onto the A-ring of the quinazolinone scaffold. A powerful and widely used method for this purpose is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction nih.govnih.gov. This reaction is particularly effective for creating carbon-carbon bonds between a halogenated quinazolinone precursor and an organoboron reagent, such as a boronic acid or boronic ester nih.govnih.gov.

The synthesis typically starts with a bromo-substituted quinazolinone, which is prepared from the corresponding bromoanthranilic acid. For example, 2,6-disubstituted(3H)-quinazolin-4-ones can be synthesized from 6-bromoanthranilic acid researchgate.net. This 6-bromo derivative then serves as the substrate for the Suzuki coupling.

In a typical Suzuki reaction, the bromo-quinazolinone is reacted with an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., K₂CO₃ or K₃PO₄) in a suitable solvent system like dioxane and/or toluene (B28343) researchgate.net. This methodology allows for the introduction of a wide range of substituted and unsubstituted aryl groups at the position previously occupied by the bromine atom. This strategy has been successfully employed to synthesize various 6-aryl-substituted quinazolinone derivatives researchgate.net.

The following table summarizes the key components of a Suzuki coupling reaction for the arylation of a quinazolinone A-ring.

| Substrate | Coupling Partner | Catalyst | Base | Product |

| 6-Bromo-2-substituted-3-methylquinazolin-4(3H)-one | Arylboronic acid | Pd(dppf)Cl₂·DCM | K₃PO₄ | 6-Aryl-2-substituted-3-methylquinazolin-4(3H)-one researchgate.net |

| 8-Bromo-6-methylquinazolin-4(3H)-one derivative | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 8-Aryl-6-methylquinazolin-4(3H)-one derivative |

This approach provides a versatile route to a diverse array of A-ring functionalized quinazolinones, which are valuable for developing new compounds with tailored biological activities.

Synthesis of Fused Heterocyclic Systems from Quinazolinone Scaffolds

Building upon the quinazolinone core to create fused heterocyclic systems is a common strategy to generate novel chemical entities with unique three-dimensional shapes and potentially enhanced biological activities. These reactions typically involve the cyclization of a suitably functionalized quinazolinone precursor.

One important class of fused systems is the triazolo[4,3-c]quinazolines. These can be synthesized from 2-hydrazinylquinazoline (B3132022) intermediates. For example, 2-chloro-4-hydrazinylquinazoline, prepared from 2,4-dichloroquinazoline, can be reacted with trifluoroacetic acid to form a triazolone, which is then chlorinated to provide a key intermediate for further derivatization nih.gov. A multi-component microwave-assisted reaction between a quinazolin-4-one, hydrazine hydrate, and an aromatic aldehyde can also directly yield 3-aryl- nih.govnih.govlookchem.comtriazolo[4,3-c]quinazoline derivatives researchgate.net.

Another significant fused system involves the annulation of an imidazole (B134444) ring, leading to imidazo[1,2-c]quinazolines.

Imidazo[1,2-c]quinazolinone Derivatives

The synthesis of imidazo[1,2-c]quinazolines often involves the construction of the imidazole ring onto the existing quinazoline core. A common method starts with a 3-amino-quinazolinone derivative. Reaction of a 3-amino-2-substituted-quinazolin-4(3H)-one with chloroacetyl chloride yields a 2-chloro-N-[4-oxo-2-(substituted)quinazolin-3(4H)-yl]acetamide intermediate nih.gov. This intermediate possesses a reactive chloroacetyl group that can be utilized for subsequent cyclization to form a fused imidazole ring system, leading to derivatives of 2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one rsc.org.

Alternatively, imidazo[1,2-c]quinazolines can be synthesized via copper-catalyzed intramolecular cross-dehydrogenative coupling. This approach may start from a precursor like 2-(2-bromophenyl)-1H-imidazole, which undergoes a C-N coupling reaction followed by cyclization to form the fused system nih.govlookchem.com. This method has been used to produce a variety of substituted imidazo[1,2-c]quinazolines nih.govlookchem.com.

A summary of synthetic approaches to imidazo[1,2-c]quinazolinone derivatives is presented below.

| Starting Material | Key Reagents | Intermediate | Fused Product |

| 3-Amino-2-substituted-quinazolin-4(3H)-one | Chloroacetyl Chloride, Pyridine | 2-Chloro-N-[4-oxo-2-(substituted)quinazolin-3(4H)-yl]acetamide nih.gov | 2,3-Dihydroimidazo[1,2-c]quinazolin-5(6H)-one derivative rsc.org |

| 2-(2-Bromophenyl)-1H-imidazole | Imidazole, K₂CO₃, CuI, Cu(OAc)₂ | Ullmann coupling intermediate | Imidazo[1,2-c]quinazoline derivative nih.gov |

These synthetic strategies highlight the versatility of the quinazolinone scaffold as a platform for constructing more complex, fused heterocyclic systems with potential applications in drug discovery.

Triazolo[4,3-c]quinazoline Analogues

The synthesis of the researchgate.netmdpi.comresearchgate.nettriazolo[4,3-c]quinazoline ring system is well-documented, typically proceeding through a key intermediate: a 4-hydrazinoquinazoline (B1199610) derivative. To produce such analogues from this compound, the parent molecule would first need to be converted to a suitable 4-hydrazino-7-methyl-2-aminoquinazoline intermediate. This is a multi-step process that is not explicitly described in the available literature for this specific substrate.

Generally, the construction of the researchgate.netmdpi.comresearchgate.nettriazolo[4,3-c]quinazoline core involves two primary methods:

Oxidative Cyclization of Hydrazones : This is a common and effective method where a 4-hydrazinoquinazoline is first condensed with an aromatic aldehyde to form the corresponding hydrazone. researchgate.netresearchgate.net This hydrazone intermediate is then subjected to oxidative cyclization, often using bromine in acetic acid, to yield the final 3-aryl- researchgate.netmdpi.comresearchgate.nettriazolo[4,3-c]quinazoline. researchgate.netresearchgate.net

Condensation with Oxalyl Derivatives or Orthoesters : An alternative route involves the direct condensation of a 4-hydrazinoquinazoline with reagents like diethyl oxalate. mdpi.com This reaction leads to the formation of a 3-ethoxycarbonyl- researchgate.netmdpi.comresearchgate.nettriazolo[4,3-c]quinazoline, which can be further modified at the 3-position, for instance, by reaction with hydrazine hydrate to form a carbohydrazide. mdpi.com

A hypothetical synthetic pathway starting from this compound would likely involve the initial conversion of the 4-oxo group to a 4-chloro group using a reagent like phosphoryl chloride (POCl₃). Subsequent reaction with hydrazine hydrate would yield the crucial intermediate, 4-hydrazino-7-methyl-2-aminoquinazoline. This intermediate could then, in principle, be used in the established cyclization reactions mentioned above to furnish the target triazolo[4,3-c]quinazoline analogues. However, the feasibility and specific conditions for this sequence have not been reported.

Table 1: General Methods for Synthesis of researchgate.netmdpi.comresearchgate.netTriazolo[4,3-c]quinazolines

| Precursor | Reagents | Product Type | Reference |

|---|---|---|---|

| 4-Hydrazinoquinazoline | Aryl aldehydes, then Bromine/Acetic Acid | 3-Aryl- researchgate.netmdpi.comresearchgate.nettriazolo[4,3-c]quinazoline | researchgate.netresearchgate.net |

This table represents generalized synthetic methods and does not use this compound as a direct starting material.

Thiadiazole-Fused Quinazolinone Structures

The synthesis of quinazolinone structures fused with a thiadiazole ring is less commonly reported than their triazolo counterparts, and specific isomeric forms (e.g., thiadiazolo[2,3-b]quinazoline, thiadiazolo[3,2-a]quinazoline) are constructed via distinct synthetic routes. A direct fusion of a thiadiazole ring onto the this compound core is not described in the surveyed literature.

Published methods for obtaining fused thiadiazoloquinazolines often employ multicomponent reactions rather than building upon a pre-existing quinazolinone. For example, the synthesis of thiadiazolo[2,3-b]quinazolinones has been achieved through a one-pot reaction of a 2-amino-1,3,4-thiadiazole (B1665364) derivative, an aromatic aldehyde, and a cyclic 1,3-dicarbonyl compound like dimedone. This approach builds the quinazolinone ring onto the thiadiazole moiety, which is the reverse of the strategy implied by the section heading.

Another complex synthetic pathway involves creating a researchgate.netmdpi.comresearchgate.nettriazolo[3,4-b] researchgate.netresearchgate.netthiadiazole system appended to a triazoloquinazoline core. This is achieved by taking a 3-carbohydrazide- researchgate.netmdpi.comresearchgate.nettriazolo[4,3-c]quinazoline and reacting it with carbon disulfide to form a dithiocarbazate, which is then cyclized. mdpi.com This results in a highly complex polycyclic system and not a simple thiadiazole-fused quinazolinone.

Due to the lack of specific literature detailing the direct synthesis of thiadiazole-fused quinazolinones from this compound, no established derivatization strategies or data tables can be provided for this section.

Structure Activity Relationship Sar Studies of 2 Amino 7 Methyl 1h Quinazolin 4 One Analogues

Impact of Substituents on Biological Activity Profiles

Systematic structural modifications of the quinazolinone core have revealed that substituents at the C-2, N-3, and A-ring positions (C-5, C-6, C-7, C-8) play a pivotal role in defining the pharmacological properties of these compounds. nih.govresearchgate.net

The C-2 position of the quinazolinone ring is a critical site for modification, and the nature of the substituent at this position profoundly influences the compound's biological activity. researchgate.net Research has shown that groups like methyl, amine, or thiol at the C-2 position are often essential for antimicrobial activities. nih.gov

For anticonvulsant activity, the substitution pattern on a phenoxymethyl group at C-2 was found to be a key determinant. A clear trend was observed where the activity followed the order: 2-(2,4-dichlorophenoxy) > 2-(2-chlorophenoxy) > 2-phenoxy, indicating that electron-withdrawing halogen atoms on the phenyl ring enhance potency. nih.gov

In the context of anticancer activity, the introduction of an aryl group at the C-2 position has been a successful strategy. nih.govmdpi.com Specifically, 2-arylquinazolin-4-ones bearing a 4'-hydrophobic or electron-withdrawing group, such as a trifluoromethylphenyl group, have been identified as potent and selective inhibitors of tankyrase enzymes, which are involved in proliferative signaling. nih.gov The presence of a phenyl group at this position was also a feature of derivatives screened for activity against Ehrlich ascites carcinoma. researchgate.net Further studies on antiproliferative activity involved incorporating substituted phenyl or naphthyl rings at this position. nih.govmdpi.com Additionally, 2-thioxo-quinazolinones and their S-methyl thioether analogues have demonstrated promising anticancer properties. researchgate.net

Table 1: Impact of C-2 Substitutions on Biological Activity

| C-2 Substituent Type | Target/Activity | Observed Effect | References |

|---|---|---|---|

| Methyl, Amine, Thiol | Antimicrobial | Essential for activity | nih.gov |

| Substituted Phenoxy | Anticonvulsant | Activity increases with halogen substitution (2,4-dichloro > 2-chloro > unsubstituted) | nih.gov |

| Aryl (e.g., Phenyl) | Anticancer/Antiproliferative | Generally enhances activity; 4'-hydrophobic or electron-withdrawing groups increase potency | nih.govnih.govresearchgate.net |

| Thioxo/S-methyl thioether | Anticancer | Promising activity observed | researchgate.net |

The N-3 position of the quinazolinone nucleus is another key site where modifications can significantly alter the pharmacological response. researchgate.net For antimicrobial activity, the presence of a substituted aromatic ring at the N-3 position has been highlighted as an important feature. nih.gov

In the development of anticonvulsant agents, substitutions at the N-3 position had a notable impact. For instance, derivatives with a 3-(2-chloroethyl)carbonylamino group were more potent than their 3-chloromethylcarbonylamino counterparts. nih.gov Similarly, compounds featuring 3-carboxamidino or 3-hydroxy groups displayed greater activity than the corresponding 3-amino analogue. nih.gov

For anticancer activity, derivatives with a free amino group or various substituted benzalamino groups at the N-3 position have been investigated. researchgate.net Furthermore, in the pursuit of antiviral agents against SARS-CoV-2, N-acetylation of the 2-amino group, which involves the N-3 position in the ring's tautomeric forms, was found to be a promising strategy to improve pharmacokinetic properties while maintaining potent antiviral activity. nih.govnih.gov

Table 2: Influence of N-3 Modifications on Pharmacological Activity

| N-3 Substituent | Target/Activity | Observed Effect | References |

|---|---|---|---|

| Substituted Aromatic Ring | Antimicrobial | Important for activity | nih.gov |

| (2-chloroethyl)carbonylamino | Anticonvulsant | More active than (chloromethyl)carbonylamino analogue | nih.gov |

| Carboxamidino / Hydroxy | Anticonvulsant | More active than amino analogue | nih.gov |

| Substituted Benzalamino | Anticancer | Investigated for activity | researchgate.net |

| Acetyl (on 2-amino group) | Antiviral (SARS-CoV-2) | Improved pharmacokinetics while retaining activity | nih.govnih.gov |

Substitutions on the fused benzene (B151609) ring (A-ring) of the quinazolinone core also play a crucial role in modulating biological activity. The introduction of halogen atoms is a common and often effective strategy. For example, the presence of halogens such as iodine or bromine at the C-6 and C-8 positions can significantly enhance antimicrobial activity. nih.govacgpubs.org Specifically, a series of 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones demonstrated notable antibacterial effects. nih.gov

For antitumor activity, a single substitution at the C-6 position, particularly with a bromine atom, was found to be beneficial. researchgate.net In the development of inhibitors for tankyrase enzymes, modifications at the C-8 position were explored. An 8-methyl group was found to confer the highest potency and selectivity compared to hydrogen, methoxy, or hydroxyl groups at the same position. nih.gov Co-crystal structures revealed that the protein region around the 8-position is more hydrophobic in tankyrases compared to other related enzymes, which helps to rationalize this selectivity. nih.gov In another study targeting the mGlu7 receptor, specific substitutions at the C-6 position were found to be critical for activity. nih.gov

Table 3: Effect of A-Ring Substitutions on Biological Activity

| Position | Substituent | Target/Activity | Observed Effect | References |

|---|---|---|---|---|

| C-6, C-8 | Halogen (Iodine, Bromine) | Antimicrobial | Significantly improves activity | nih.govacgpubs.orgnih.gov |

| C-6 | Bromine | Anticancer | Beneficial for activity | researchgate.net |

| C-8 | Methyl | Tankyrase Inhibition | Most potent and selective compared to H, OMe, OH | nih.gov |

| C-6 | Specific terminal groups | mGlu7 Receptor Modulation | Influences activity | nih.gov |

Role of Tautomerism in Structure-Activity Relationships

Quinazolin-4-ones can exist in different tautomeric forms, and this equilibrium can be a significant factor in their chemical reactivity and biological interactions. researchgate.net Specifically for 2-amino-quinazolin-4-one derivatives, a key tautomeric relationship exists between the amino form, with an endocyclic C=N double bond, and the imino form, which features an exocyclic C=N double bond.

Identification of Key Pharmacophores and Structural Elements for Biological Activity

A pharmacophore represents the essential three-dimensional arrangement of functional groups that is responsible for a molecule's biological activity. For the quinazolinone class, the fused heterocyclic ring system itself is considered the core pharmacophore. nih.govresearchgate.net

Key structural elements that have been identified as crucial for the biological activity of quinazolinone analogues include:

The Quinazolinone Core : This bicyclic system provides a rigid scaffold to orient substituents in a defined spatial arrangement for optimal target interaction. nih.govresearchgate.net

Substituents at C-2 and N-3 : As detailed previously, the groups at these positions are critical for defining the type and potency of the biological activity. For instance, an aryl group at C-2 and a substituted moiety at N-3 are common features in many active compounds. researchgate.net

A-Ring Substitutions : Halogen or small alkyl groups at positions C-6, C-7, or C-8 are often required for potent and selective activity. nih.govresearchgate.netresearchgate.net For example, 4-arylaminoquinazoline derivatives with substituents at the 6 and/or 7 positions are a well-established pharmacophore for antitumor activity, particularly as tyrosine kinase inhibitors. researchgate.net

Aliphatic Chains : In the context of anti-inflammatory activity, an aliphatic substituent at the N-3 position was identified as a key element for inhibiting the expression of inflammatory genes. However, the length of this chain was also critical, with chains longer than eight carbons potentially causing steric hindrance and reducing activity. nih.gov

Molecular docking studies have further helped to elucidate the interactions between quinazolinone derivatives and their biological targets, such as the NF-κB receptor, identifying specific binding pockets and the amino acid residues involved in the interaction. nih.gov This information is invaluable for the rational design of new, more effective therapeutic agents based on the 2-amino-7-methyl-1H-quinazolin-4-one scaffold.

Pharmacological Target Identification and Mechanistic Investigations

Biological Activities and Associated Mechanisms

Research into 2-amino-7-methyl-1H-quinazolin-4-one and its derivatives has unveiled a range of biological effects, stemming from interactions with various cellular targets. These activities are being explored for their potential to address different pathological conditions.

Inhibition of Bacterial Growth and Associated Mechanisms

Derivatives of the quinazolin-4-one core have demonstrated notable antibacterial properties against a spectrum of pathogens. The structural similarity between quinazolinones and fluoroquinolones suggests a potential shared mechanism of action: the inhibition of DNA gyrase (Topoisomerase I), an enzyme critical for bacterial DNA replication and supercoiling. nih.gov

Studies have shown that new 3-amino-2-methyl-quinazolin-4-one derivatives exhibit moderate to good antibacterial activity against Gram-negative bacteria like Escherichia coli and Proteus mirabilis, as well as the Gram-positive bacterium Staphylococcus aureus. Further modifications, such as the introduction of an iodine atom at the 6-position of the 3-amino-2-methyl quinazolin-4-one structure, have yielded compounds with significant activity against E. coli, Klebsiella pneumoniae, Bacillus species, Pseudomonas aeruginosa, and Candida albicans. nih.gov

Beyond direct bactericidal effects, certain quinazolinone derivatives interfere with bacterial virulence mechanisms. For instance, some have been found to inhibit biofilm formation in P. aeruginosa. nih.gov This action is linked to the inhibition of the PqsR transcriptional regulator, a key component of the Pseudomonas quinolone signal (pqs) quorum sensing system. nih.gov Additionally, conjugating quinazolin-4(3H)-one derivatives with silver nanoparticles has been shown to enhance their antibacterial efficacy against several multidrug-resistant bacteria, including E. coli K1, Streptococcus pyogenes, and P. aeruginosa. nih.gov

A comprehensive study on the structure-activity relationship of 4(3H)-quinazolinone antibacterials identified a lead compound that inhibits Penicillin-Binding Protein 1 (PBP1) and PBP2a in Methicillin-resistant Staphylococcus aureus (MRSA). acs.org This dual-target mechanism, which is also seen with the β-lactam antibiotic ceftaroline, highlights the potential of the quinazolinone scaffold to overcome antibiotic resistance. acs.org

Table 1: Antibacterial Activity of Quinazolinone Derivatives

| Derivative Class | Target Organisms | Proposed Mechanism of Action | Reference |

|---|---|---|---|

| 3-amino-2-methyl-quinazolin-4-one | E. coli, S. aureus, P. mirabilis | Not specified | nih.gov |

| 4(3H)-Quinazolinones | MRSA | Inhibition of PBP1 and PBP2a | acs.org |

| Quinazolinone-Silver Nanoparticles | E. coli, S. pyogenes, K. pneumoniae, P. aeruginosa | Enhanced electrostatic interaction with bacteria; DNA gyrase inhibition suggested | nih.gov |

| General Quinazolinones | P. aeruginosa | Inhibition of PqsR transcriptional regulator, leading to biofilm disruption | nih.gov |

Modulation of Dipeptidyl Peptidase-4 (DPP-4) Activity

The quinazolinone scaffold has been identified as a promising framework for the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of drugs used in the management of type 2 diabetes. nih.gov A study focused on novel 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives demonstrated their potential in this area. nih.govnih.gov

Table 2: DPP-4 Inhibitory Activity of 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile Derivatives

| Compound Type | Inhibitory Activity (IC50) | Key Finding | Reference |

|---|---|---|---|

| Synthesized quinazolinone derivatives | 1.4621 - 6.7805 µM | Morpholino-methyl substituted derivative was most potent. | nih.gov |

| Sitagliptin (Reference) | 0.0236 µM | Significantly more potent than the synthesized derivatives. | nih.gov |

Interactions with Enzymes Relevant to Oncology

The quinazolinone core is a well-established pharmacophore in oncology, with many derivatives targeting enzymes crucial for cancer cell proliferation and survival. nih.gov Beyond receptor tyrosine kinases, these compounds interact with other key enzymes.

One such target is Cyclin-Dependent Kinase 2 (CDK2) , an enzyme involved in cell cycle regulation. Certain quinazolin-4(3H)-one derivatives have demonstrated strong inhibitory activity against CDK2, with IC50 values as low as 0.173 µM, comparable to the known inhibitor imatinib. nih.gov Molecular docking studies revealed that these compounds can act as ATP non-competitive, type-II inhibitors of CDK2, indicating an allosteric binding mechanism. nih.gov

Another important target is Thymidylate Synthase (TS) , an enzyme essential for DNA synthesis and repair. The quinazoline (B50416) derivative Nolatrexed is known to be a TS inhibitor. nih.gov This highlights that the quinazoline scaffold can be engineered to target critical nucleotide synthesis pathways in cancer cells.

Furthermore, some quinazolin-4-one derivatives have been investigated as inhibitors of Poly(ADP-ribose) polymerase (PARP) , an enzyme family critical for DNA repair. Inhibition of PARP can lead to the death of cancer cells, particularly those with existing DNA repair defects. nih.gov

Interference with Specific Receptor Tyrosine Kinases (e.g., EGFR, PI3K)

The quinazoline structure is a cornerstone of many clinically approved tyrosine kinase inhibitors. nih.govnih.gov The scaffold shows a high affinity for the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR) kinase domain, a key driver in various cancers. nih.gov

Derivatives of 4-aminoquinazoline have been extensively developed as EGFR inhibitors. biorxiv.orgbiorxiv.org The insertion of different motifs at various positions on the quinazoline ring has been used to modulate activity and selectivity. For example, inserting a 3-nitro-1,2,4-triazole (B13798) motif at the C-7 position has led to potent dual EGFR/VEGFR2 inhibitors. nih.gov Molecular docking analyses of quinazolin-4(3H)-one derivatives have shown that they can act as ATP-competitive, type-I inhibitors of EGFR by interacting with key residues in the DFG motif of the ATP-binding site. nih.gov

In addition to EGFR, the Phosphoinositide 3-kinase (PI3K) pathway is another critical signaling node in cancer. Recognizing the importance of this pathway, researchers have designed quinazoline derivatives that act as dual inhibitors of both EGFR and PI3Kα. nih.gov By merging the 4-anilinoquinazoline (B1210976) scaffold (known for EGFR inhibition) with moieties that confer affinity for PI3K, compounds with dual activity have been created. nih.gov For instance, pyridopyrimidinones, which are structurally related to quinazolinones, have been developed as selective inhibitors of the H1047R mutant of PI3Kα. acs.org

Table 3: Activity of Quinazolinone Derivatives on Receptor Tyrosine Kinases

| Target Kinase | Derivative Type | Mechanism/Key Feature | Reference |

|---|---|---|---|

| EGFR | 4-aminoquinazoline derivatives | Act at the catalytic site of EGFR. | biorxiv.orgbiorxiv.org |

| EGFR | Quinazolin-4(3H)-one derivatives | ATP-competitive (Type-I) inhibition. | nih.gov |

| EGFR/VEGFR2 | 4-anilino-quinazolines with C-7 modification | Dual inhibition. | nih.gov |

| EGFR/PI3Kα | 4-aminoquinazolines | Designed as dual-target inhibitors. | nih.gov |

| PI3Kα (H1047R mutant) | Pyridopyrimidinones | Selective allosteric inhibition. | acs.org |

Modulation of Histone Deacetylase (HDAC) Activity

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by modifying chromatin structure. mdpi.comyoutube.com The inhibition of HDACs has emerged as a valid therapeutic strategy in oncology. mdpi.com The quinazolinone scaffold has been successfully utilized to create potent and selective HDAC inhibitors. nih.gov

Specifically, novel quinazolin-4-one derivatives incorporating a hydroxamic acid moiety—a known zinc-binding group essential for HDAC inhibition—have been synthesized. nih.govmdpi.com One such derivative, N-Hydroxy-3-(2-methyl-4-oxo-3-phenethyl-3,4-dihydro-quinazolin-7-yl)-acrylamide, was identified as a promising drug candidate that selectively inhibits HDAC6 with an IC50 value of 29 nM. nih.gov Selective inhibition of HDAC6 leads to the hyperacetylation of its non-histone substrates, most notably α-tubulin, which can affect microtubule dynamics and intracellular transport. nih.govmdpi.com This selective action is considered advantageous as it may avoid the broader effects associated with pan-HDAC inhibitors. mdpi.com

Interactions with Kinesin Spindle Protein (KSP)

The Kinesin Spindle Protein (KSP) , also known as Eg5, is a motor protein essential for the formation of a bipolar spindle during mitosis. nih.gov Its inhibition leads to mitotic arrest and subsequent cell death, making it an attractive target for anticancer drugs. nih.gov The quinazolinone scaffold is the basis for Ispinesib, a potent and specific allosteric inhibitor of KSP. nih.govmedchemexpress.comcaymanchem.comrndsystems.com

Ispinesib binds to an allosteric pocket on the KSP motor domain, which is distinct from the ATP-binding site. nih.gov This binding locks the protein in a state that prevents ATP hydrolysis, thereby halting its motor function and leading to the formation of characteristic monopolar spindles. nih.gov Ispinesib has a high affinity for KSP, with reported Ki app values of 1.7 to 2.3 nM. medchemexpress.comcaymanchem.comrndsystems.com Although Ispinesib itself is a complex molecule, its discovery validates the quinazolinone core as a viable starting point for the design of KSP inhibitors. acs.org

Downregulation of Anti-Apoptotic Proteins (e.g., Bcl2, BclxL)

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, with members that either promote (e.g., Bax, Bak) or inhibit (e.g., Bcl-2, Bcl-xL) cell death. nih.gov In many cancers, anti-apoptotic proteins like Bcl-2 and Bcl-xL are overexpressed, allowing tumor cells to evade apoptosis and continue to proliferate. nih.gov

Certain quinazoline derivatives have demonstrated the ability to counteract this survival mechanism by downregulating the expression of anti-apoptotic proteins. For instance, a synthesized quinazoline compound was found to significantly downregulate the antiapoptotic gene Bcl-2 while increasing the expression of pro-apoptotic proteins like Bax and caspases 3, 8, and 9. nih.gov This shift in the balance of apoptotic regulators promotes programmed cell death in cancer cells. The modulation of the Bax/Bcl-2 ratio is a key indicator of a favorable apoptotic outcome, and some quinazoline derivatives have been shown to significantly increase this ratio. nih.gov By functionally blocking these anti-apoptotic defenses, quinazolinone-based compounds can restore the natural process of apoptosis in tumor cells. nih.gov

Binding to Penicillin-Binding Proteins (PBPs)

Penicillin-binding proteins (PBPs) are essential enzymes in bacteria that catalyze the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. nih.govmdpi.com By inhibiting these proteins, the integrity of the cell wall is compromised, leading to bacterial cell death. This makes PBPs a well-established target for antibiotics, most notably the β-lactams. mdpi.com

Research has shown that the quinazolinone scaffold can also target these bacterial enzymes. Certain 4(3H)-quinazolinone derivatives have been identified as antibiotics that disrupt cell wall biosynthesis by binding to DD-transpeptidases, a functional class of PBPs. nih.gov For example, compounds such as (E)-3-(3-carboxyphenyl)-2-(4-cyanostyryl)quinazoline-4(3H)-one have shown inhibitory activity against S. aureus. nih.gov The ability of these non-β-lactam structures to bind to PBPs offers a potential avenue to combat bacterial strains that have developed resistance to traditional β-lactam antibiotics, such as Methicillin-Resistant Staphylococcus aureus (MRSA). nih.govmdpi.com

Interaction with Queuine (B138834) tRNA-Ribosyltransferase

Queuine tRNA-ribosyltransferase (TGT) is an enzyme that plays a role in the post-transcriptional modification of transfer RNA (tRNA). drugbank.comuniprot.org It catalyzes the exchange of a guanine (B1146940) base for the queuine precursor, 7-aminomethyl-7-deazaguanine (preQ1), at the wobble position of the anticodon in specific tRNAs. drugbank.comdrugbank.com This modification is crucial for maintaining translational fidelity and efficiency. uniprot.org

The isomer of the title compound, 2-amino-8-methyl-4(1H)-quinazolinone, has been identified as a ligand for TGT from Zymomonas mobilis. drugbank.com The interaction involves the enzyme catalyzing a base-exchange reaction. drugbank.com Inhibitors of this enzyme are of interest because the pathway for queuosine (B110006) biosynthesis is present in bacteria but not in humans, who must obtain queuine from their diet, making TGT a potential target for novel antibacterial agents. uniprot.org Studies on various purines, pteridines, and their analogues have shown that an amino group at the 2-position of the heterocyclic ring is a common feature for inhibitors or substrates of TGT. nih.gov

Mechanistic Insights into Biological Actions

Understanding the precise molecular interactions between this compound and its biological targets is fundamental to explaining its pharmacological effects. Techniques such as binding mode analysis and kinetic studies provide deep insights into the mechanisms of action at a molecular level.

Binding Mode Analysis with Target Enzymes and Receptors

Molecular docking and X-ray crystallography are powerful tools used to visualize and understand how a ligand, such as a quinazolinone derivative, fits into the binding site of a target protein. These analyses reveal the specific interactions that stabilize the ligand-protein complex, including hydrogen bonds, hydrophobic interactions, and pi-stacking.

For the quinazolinone scaffold, binding mode analyses have been conducted across a range of biological targets:

Protein Kinases: In the case of inhibitors for enzymes like VEGFR-2, docking studies have shown that quinazoline derivatives can establish a considerable binding affinity within the kinase domain, interacting with both the ATP-binding site and allosteric regions. nih.gov

Bromodomains: As binders of epigenetic reader proteins like BRD9, the 6-methylquinazolin-4(3H)-one core can be oriented in different binding modes, allowing for functionalization at various positions (e.g., 2 and 8) to optimize interactions with key amino acid residues in the binding pocket. cnr.it

DNA Gyrase: For N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides targeting the bacterial DNA gyrase B (GyrB) subunit, the 4-oxoquinazolin moiety plays a key role. The carbonyl group is predicted to form water-mediated hydrogen bonds within the ATP binding site, which are crucial for its inhibitory bioactivity. nih.gov

Proteases: In the context of SARS-CoV-2 main protease (Mpro), quinazolin-4-one inhibitors have been shown to induce conformational changes in the enzyme, creating new binding pockets and leading to a non-covalent, non-canonical binding mode. nih.gov

A common feature across these diverse targets is the ability of the quinazolinone ring system, with its carbonyl oxygen and nitrogen atoms, to act as both hydrogen bond donors and acceptors, anchoring the molecule within the active site. nih.gov

Interactive Data Table: Binding Interactions of Quinazolinone Derivatives

| Derivative Class | Target Protein | Key Interactions | Reference |

| Quinazolin-4(3H)-one | BRD4 / PARP1 | Hydrogen bonding via carbonyl oxygen and ring nitrogen with Asn433 (BRD4) and Gly863 (PARP1). | nih.gov |

| Quinazolin-4-one | SARS-CoV-2 Mpro | Induces conformational change, occupies a new binding site between S1' and S2 subpockets. | nih.gov |

| N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide | DNA Gyrase B (GyrB) | Water-mediated hydrogen bonds involving the carbonyl group of the 4-oxoquinazolin moiety. | nih.gov |

| 6-methylquinazolin-4(3H)-one | BRD9 | Functionalization at positions 2 and 8 allows interaction with hydrophobic and H-bond acceptor/donor sites. | cnr.it |

Understanding Double-Displacement Mechanisms in Enzyme Inhibition

The double-displacement, or "ping-pong," mechanism is a characteristic of certain multi-substrate enzyme reactions. drugbank.com In this mechanism, the first substrate binds to the enzyme and reacts, leading to the release of the first product and the formation of a chemically modified, intermediate form of the enzyme. drugbank.com The second substrate then binds to this modified enzyme, reacts, and is released as the second product, returning the enzyme to its original state.

The interaction of quinazolinone-related compounds with Queuine tRNA-ribosyltransferase (TGT) provides a clear example of this mechanism. drugbank.comdrugbank.com The catalytic process occurs as follows: